

physical properties of 2,7-Dimethylantraquinone

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Compound of Interest

Compound Name: 2,7-Dimethylantraquinone

CAS No.: 3286-01-9

Cat. No.: B015466

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An In-depth Technical Guide to the Physical Properties of 2,7-Dimethylantraquinone

This guide provides a comprehensive technical overview of the core physical properties of **2,7-Dimethylantraquinone** (CAS No: 3286-01-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides robust, self-validating protocols for the characterization of this and similar molecules. Our approach is grounded in the principle that a thorough understanding of a compound's physical characteristics is fundamental to its application, from predicting its behavior in biological systems to designing efficient synthetic and purification schemes.

Foundational Molecular Characteristics

Before delving into experimental properties, it is crucial to establish the foundational characteristics of **2,7-Dimethylantraquinone**. These constants are the bedrock upon which all further analysis is built.

The structure consists of an anthraquinone core, a tricyclic aromatic system with two ketone groups, substituted with two methyl groups at the C2 and C7 positions. This substitution pattern is symmetric, a key feature that dictates the compound's spectroscopic signature.

Property	Value	Source
IUPAC Name	2,7-dimethylantracene-9,10-dione	[1]
CAS Number	3286-01-9	[1]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1]
Molecular Weight	236.26 g/mol	[1]

Thermal Properties: Melting Point Analysis via Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity and is influenced by the crystalline structure of a compound. While a definitive experimental melting point for **2,7-Dimethylantraquinone** is not prominently available in surveyed literature, we can establish a robust methodology for its determination and compare it to its well-documented isomer, 2,3-Dimethylantraquinone.

Expertise & Rationale: We employ Differential Scanning Calorimetry (DSC) over traditional capillary methods.[2][3] DSC provides not only the melting point (T_m) but also the enthalpy of fusion (ΔH_{fus}), offering deeper insight into the compound's crystallinity and polymorphism.[2] The sharpness of the melting peak in a DSC thermogram is a superior indicator of purity compared to the visual range observed in a melting point apparatus.[3]

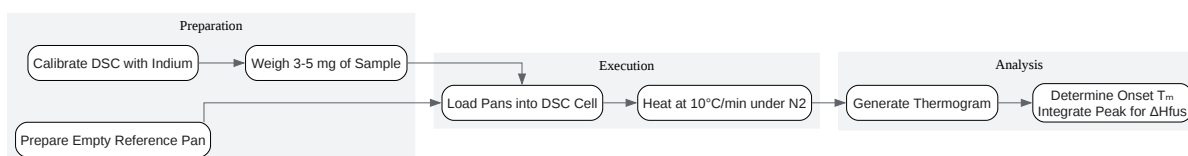
Comparative Data for Context

Compound	Melting Point (°C)	Notes
2,3-Dimethylantraquinone	210-212 °C	Isomer for comparison.[4]
Anthraquinone (Parent)	284-286 °C	Unsubstituted core molecule. [5]

Experimental Protocol: DSC Analysis

- **Instrument Calibration:** Calibrate the DSC instrument's temperature and enthalpy scale using certified standards, such as indium ($T_m = 156.6^\circ\text{C}$) and zinc ($T_m = 419.5^\circ\text{C}$). This ensures the trustworthiness of the obtained data.
- **Sample Preparation:** Accurately weigh 3-5 mg of **2,7-Dimethylantraquinone** into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sublimation.
- **Reference Pan:** Prepare an empty, crimped aluminum pan to serve as the reference.
- **Thermal Program:** Place both pans into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to approximately 300°C at a controlled rate of $10^\circ\text{C}/\text{min}$. The inert atmosphere prevents oxidative degradation at elevated temperatures.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion.

Workflow for DSC Analysis



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Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile: A Systematic Approach

Understanding a compound's solubility is paramount for drug development, dictating choices for formulation, purification (recrystallization), and administration. A systematic solubility assessment provides a qualitative, yet highly informative, profile.

Expertise & Rationale: The "like dissolves like" principle is our guide.^[6] **2,7-**

Dimethylantraquinone possesses a large, nonpolar aromatic core and two nonpolar methyl groups, suggesting poor solubility in water. The two polar carbonyl groups may impart slight solubility in polar organic solvents. We will test solubility in a range of solvents to classify the compound.

Experimental Protocol: Solubility Classification

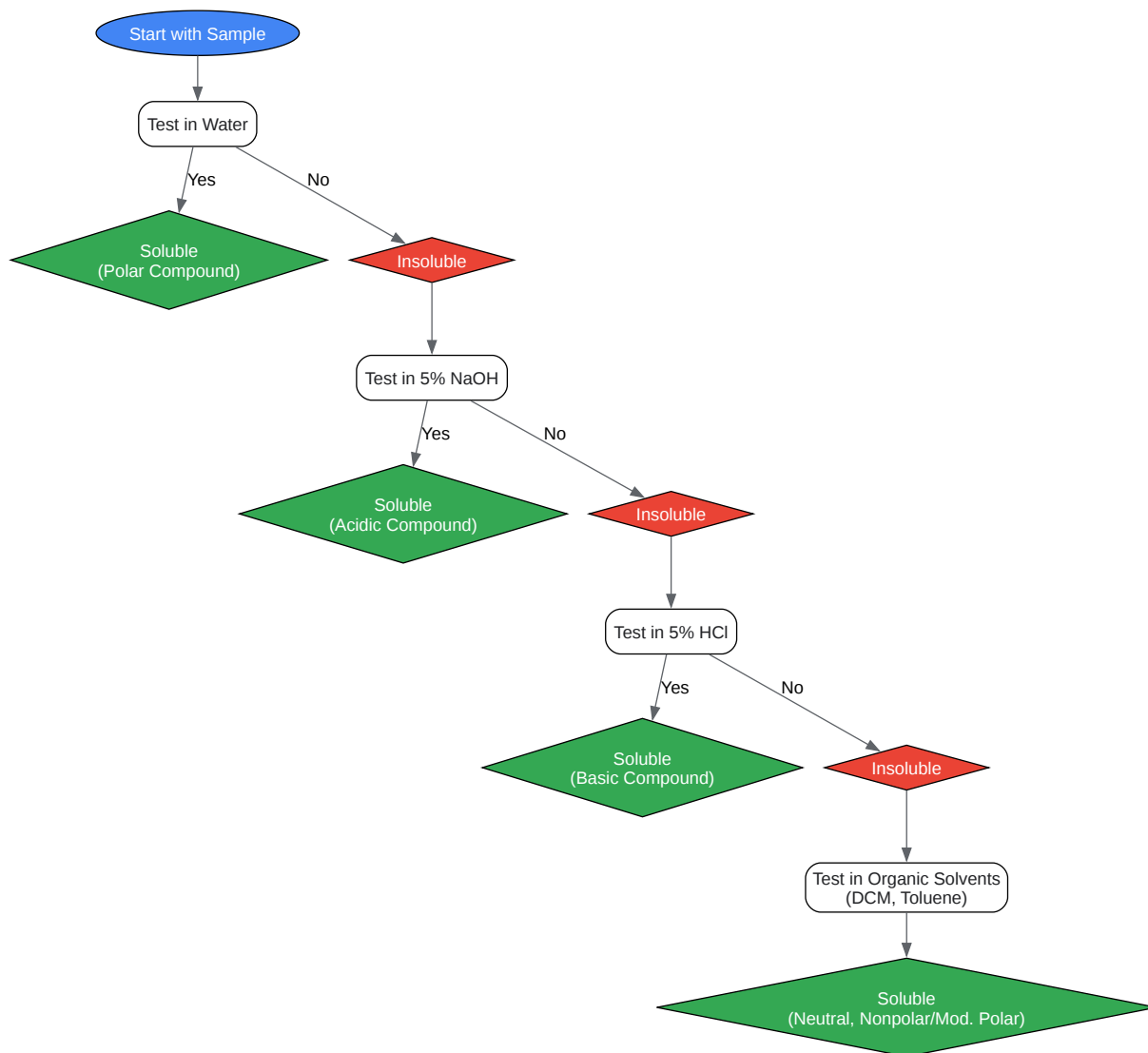
For each test, use approximately 20-30 mg of the compound in 1 mL of the solvent at ambient temperature. Agitate vigorously and observe.

- Water (H₂O): To assess baseline polarity.
- Methanol (MeOH): A polar protic solvent.
- Dichloromethane (DCM): A polar aprotic solvent of moderate polarity.
- Toluene: A nonpolar aromatic solvent.
- Hexane: A nonpolar aliphatic solvent.
- 5% Aqueous HCl: To test for basic functional groups (e.g., amines).
- 5% Aqueous NaOH: To test for acidic functional groups (e.g., phenols, carboxylic acids).^[7]^[8]

Predicted Solubility Profile

Solvent	Predicted Solubility	Rationale
Water	Insoluble	Large, nonpolar carbocyclic framework dominates.
Methanol	Sparingly Soluble	Polarity is insufficient to overcome the large nonpolar structure.
Dichloromethane	Soluble	Moderate polarity matches well with the solute.
Toluene	Soluble	Aromatic solvent interacts favorably with the aromatic core.
Hexane	Sparingly Soluble	Lacks the polarity to interact with the carbonyl groups.
5% HCl (aq)	Insoluble	No basic groups to protonate and form a soluble salt.
5% NaOH (aq)	Insoluble	No acidic protons present.

Solubility Testing Decision Workflow



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Caption: Systematic Workflow for Solubility Classification.

Spectroscopic Characterization

Spectroscopic analysis provides an electronic and structural fingerprint of the molecule.

UV-Visible Spectroscopy

Expertise & Rationale: The extensive conjugation of the anthraquinone core dictates its UV-Vis absorption profile. We expect to see strong absorptions corresponding to $\pi \rightarrow \pi^*$ electronic transitions.[9] The spectrum is a key tool for confirming the integrity of the chromophore and for quantitative analysis using the Beer-Lambert Law.[10]

Experimental Protocol:

- **Solvent Selection:** Choose a UV-transparent solvent in which the compound is soluble, such as Dichloromethane or Acetonitrile.
- **Sample Preparation:** Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (in the micromolar range) in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.5 AU).
- **Data Acquisition:** Record the spectrum from 200 to 700 nm, using the pure solvent as a blank reference.
- **Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). The parent anthraquinone shows a strong absorbance around 250 nm with weaker bands at longer wavelengths.[11] The methyl substituents are expected to cause a slight bathochromic (red) shift in these absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. The symmetry of **2,7-Dimethylantraquinone** will simplify the spectrum, making assignments straightforward. A standard analysis involves acquiring both ^1H and ^{13}C NMR spectra.

Experimental Protocol:

- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl_3) is a common first choice.
- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.^[12] Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
- **Reference Standard:** The solvent (e.g., CDCl_3) typically contains a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).^[13]
- **Data Acquisition:** Acquire the ^1H spectrum, followed by the more time-intensive ^{13}C spectrum. Further 2D experiments like COSY and HSQC can be run to confirm assignments unequivocally.

Predicted NMR Spectral Data

The C_2 symmetry axis passing through the carbonyl carbons means that carbons and protons on one side of the molecule are chemically equivalent to those on the other.

^1H NMR Predictions (in CDCl_3):

- **Aromatic Protons:** We expect three distinct signals in the aromatic region (δ 7.0-8.5 ppm).
 - H1 and H8 will be equivalent, likely appearing as a doublet.
 - H3 and H6 will be equivalent, likely appearing as a doublet of doublets.
 - H4 and H5 will be equivalent, likely appearing as a doublet.
- **Methyl Protons:** The two methyl groups (at C2 and C7) are equivalent and will appear as a single sharp singlet around δ 2.5 ppm.

^{13}C NMR Predictions (in CDCl_3): Due to symmetry, we expect only 8 unique carbon signals instead of 16.

- **Carbonyl Carbons (C9, C10):** Equivalent, appearing as a single signal in the highly deshielded region ($\delta > 180$ ppm).

- Aromatic Carbons: Six distinct signals.
 - Two quaternary carbons attached to methyl groups (C2, C7).
 - Two quaternary carbons at the ring junctions.
 - Three carbons bearing protons (C1/C8, C3/C6, C4/C5).
- Methyl Carbons: Equivalent, appearing as a single signal in the upfield region (δ ~20-25 ppm).

General Workflow for NMR Analysis



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Caption: General Workflow for Structural Elucidation by NMR.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2748264, **2,7-Dimethylantraquinone**. Available: [\[Link\]](#)
- LookChem (2024). Cas 6531-35-7, 2,3-DIMETHYLANTHRAQUINONE. Available: [\[Link\]](#)
- ResearchGate (2015). UV–vis absorption spectra of the anthraquinone-type disperse reactive dye. Available: [\[Link\]](#)
- University of Toronto (2023). Solubility of Organic Compounds. Available: [\[Link\]](#)
- European Journal of Engineering and Technology Research (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available: [\[Link\]](#)

- ResearchGate (2019). DSC Studies on Organic Melting Temperature Standards. Available: [\[Link\]](#)
- Organomation (2024). NMR Sample Preparation: The Complete Guide. Available: [\[Link\]](#)
- Chemistry Steps (2024). Solubility of Organic Compounds. Available: [\[Link\]](#)
- Chemistry For Everyone (2023). How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. Available: [\[Link\]](#)
- Chemistry LibreTexts (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available: [\[Link\]](#)
- University of California, Riverside (n.d.). NMR Sample Preparation. Available: [\[Link\]](#)
- Organic Syntheses (n.d.). 2,3-dimethylantraquinone. Available: [\[Link\]](#)
- Journal of the Chemical Society, Perkin Transactions 2 (1983). High-resolution ^{13}C nuclear magnetic resonance spectra of some solid anthraquinone dyestuffs and related species. Available: [\[Link\]](#)
- Longdom Publishing (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available: [\[Link\]](#)
- ResearchGate (2017). ^1H (300 MHz) and ^{13}C NMR (75 MHz) spectral data of compound 1 and 2 in CDCl_3 . Available: [\[Link\]](#)
- Scribd (n.d.). Procedure For Determining Solubility of Organic Compounds. Available: [\[Link\]](#)
- SciSpace (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Available: [\[Link\]](#)
- Iowa State University (n.d.). NMR Sample Preparation. Available: [\[Link\]](#)
- TA Instruments (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Available: [\[Link\]](#)

- Sci-Hub (1998). ¹H, ¹³C and ¹⁵N NMR spectra of some anthracenedione phenylhydrazones. Available: [\[Link\]](#)
- Oregon Medical Laser Center (2017). Anthraquinone. Available: [\[Link\]](#)
- University College London (n.d.). Sample Preparation. Available: [\[Link\]](#)
- European Journal of Engineering and Technology Research (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available: [\[Link\]](#)
- StuDocu (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available: [\[Link\]](#)
- EAG Laboratories (n.d.). DSC Analysis of Polymers. Available: [\[Link\]](#)
- Wikipedia (n.d.). Differential scanning calorimetry. Available: [\[Link\]](#)
- Academia.edu (2014). Study of natural anthraquinone colorants by EPR and UV/vis spectroscopy. Available: [\[Link\]](#)
- Bruker (n.d.). NMR Sample Preparation. Available: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81019, 2,3-Dimethylantraquinone. Available: [\[Link\]](#)
- Chemistry LibreTexts (2019). 4.4 Solubility. Available: [\[Link\]](#)
- Frontiers in Environmental Science (2022). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Available: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69909, 2,7-Dimethylantracene. Available: [\[Link\]](#)
- National Center for Biotechnology Information (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available: [\[Link\]](#)

- Malaysian Journal of Analytical Sciences (2016). Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Available: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6780, Anthraquinone. Available: [\[Link\]](#)

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Sources

1. 2,7-Dimethylantraquinone | C₁₆H₁₂O₂ | CID 2748264 - PubChem [pubchem.ncbi.nlm.nih.gov]
 2. researchgate.net [researchgate.net]
 3. youtube.com [youtube.com]
 4. Cas 6531-35-7,2,3-DIMETHYLANTHRAQUINONE | [lookchem](https://lookchem.com) [lookchem.com]
 5. Anthraquinone | 84-65-1 [chemicalbook.com]
 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
 7. scribd.com [scribd.com]
 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
 9. chem.libretexts.org [chem.libretexts.org]
 10. longdom.org [longdom.org]
 11. omlc.org [omlc.org]
 12. sites.bu.edu [sites.bu.edu]
 13. organomation.com [organomation.com]
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